![molecular formula C18H20ClNO3 B385234 N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622356-11-0](/img/structure/B385234.png)

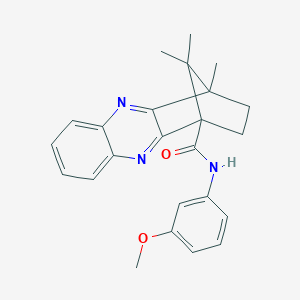

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

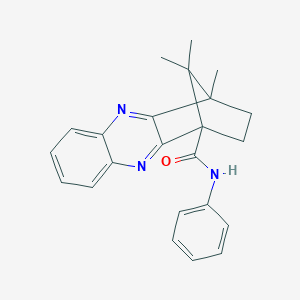

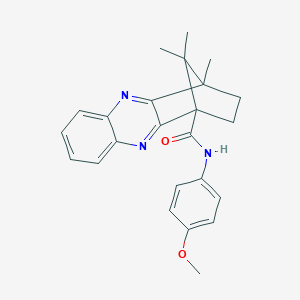

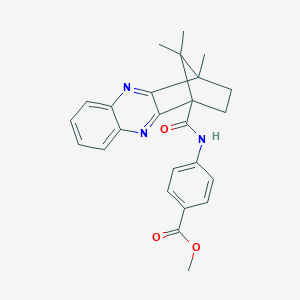

“N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 . It is also known by its synonyms, which include "Bicyclo[2.2.1]heptane-1-carboxamide, N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxo-" .

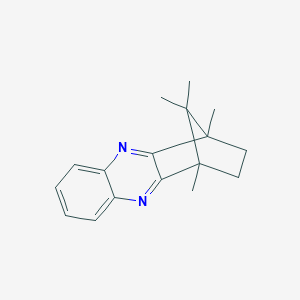

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is also found in bioactive natural products and drug candidates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H22ClNO2), molecular weight (319.83), and its structure . Additional properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Hypotensive and Other Activities

A study by Ranise et al. (1982) on N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides, which share a structural motif with the compound of interest, revealed that some compounds exhibited hypotensive, bradycardiac, weak infiltration anesthesia, antiarrhythmic activity in rats, and mice, as well as antiacetylcholine activity in vitro Ranise et al., 1982.

Nuclear Magnetic Resonance (NMR) Spectra Insights

Gaoni (1968) discussed the NMR spectra of nine substituted 2,7-dioxabicyclo[2.2.1]heptanes, emphasizing the chemical shifts and coupling constants that provide insights into the molecular structure of compounds similar to the chemical Gaoni, 1968.

Chemical Synthesis and Structural Analysis

Palchikov et al. (2010) focused on the reaction of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides with acetic acid, which is relevant to understanding the synthetic pathways and structural elucidation of complex carboxamides like the one Palchikov et al., 2010.

Mechanistic Insights into Chemical Reactions

Gassman et al. (1986) provided mechanistic insights into the reaction of endo-2,3-epoxy-1,7,7-trimethylbicyclo[2.2.1]heptane with trimethylsilyl cyanide in the presence of zinc iodide, demonstrating the complexity and variety of products that can arise from reactions involving bicyclic compounds Gassman et al., 1986.

Antimicrobial Activity

Kolisnyk et al. (2015) explored the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential for compounds within this chemical class to serve as antimicrobial agents, which could extend to the compound of interest Kolisnyk et al., 2015.

Wirkmechanismus

Target of Action

It’s worth noting that similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

Related compounds have shown significant antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities . For instance, one of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-10-5-6-11(19)9-12(10)20-15(23)18-8-7-17(4,16(18,2)3)13(21)14(18)22/h5-6,9H,7-8H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMORVHTSHLNBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-isobutoxy-3-methoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B385151.png)

![N-{(4-isobutoxy-3-methoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385153.png)

![N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385161.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![1,15-Bis(bromomethyl)-15-methyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B385165.png)

![N-{(3-methoxy-4-propoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385167.png)

methylcarbamate](/img/structure/B385171.png)

![N-benzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385172.png)

![N-(5-Chloro-2-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385174.png)